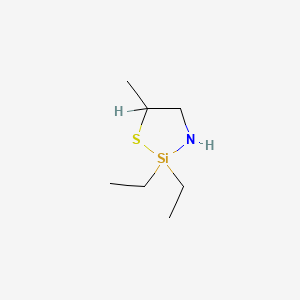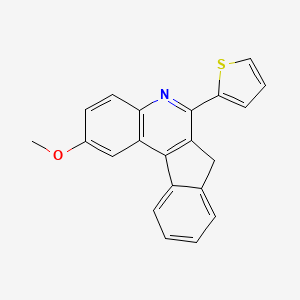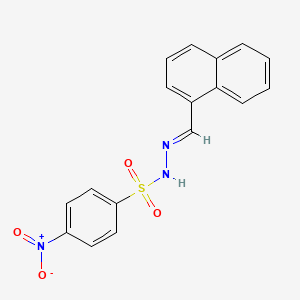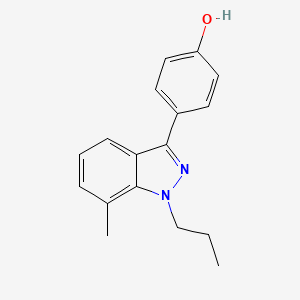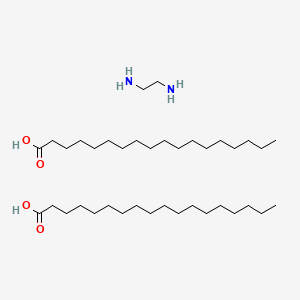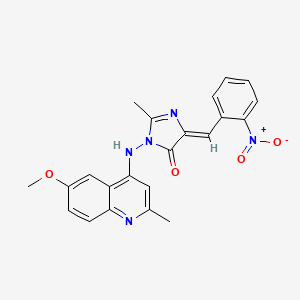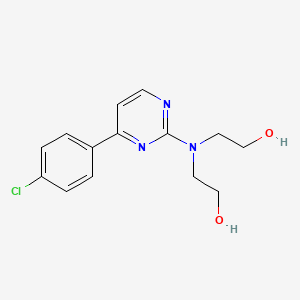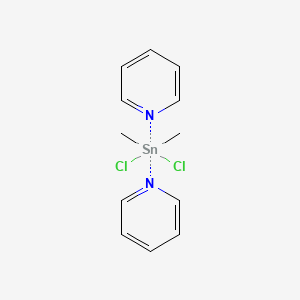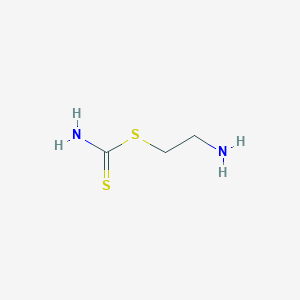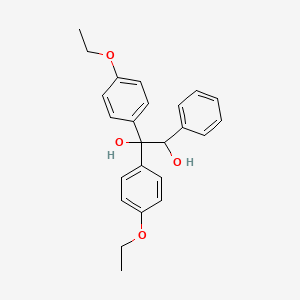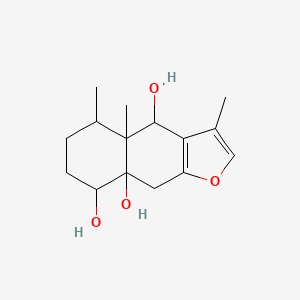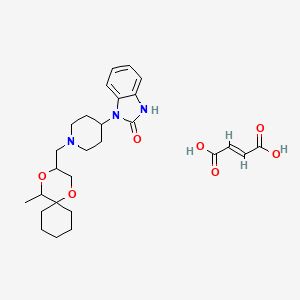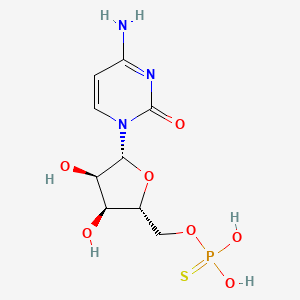![molecular formula C30H34O5 B12710100 Benzoic acid, 4-(hexyloxy)-, 4-[(4-butylphenoxy)carbonyl]phenyl ester CAS No. 72928-56-4](/img/structure/B12710100.png)
Benzoic acid, 4-(hexyloxy)-, 4-[(4-butylphenoxy)carbonyl]phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butylphenyl 4-(4-hexyloxybenzoyloxy)benzoate is an organic compound with the molecular formula C30H34O5. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylphenyl 4-(4-hexyloxybenzoyloxy)benzoate typically involves the esterification reaction between 4-butylphenol and 4-(4-hexyloxybenzoyloxy)benzoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-Butylphenyl 4-(4-hexyloxybenzoyloxy)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Butylphenyl 4-(4-hexyloxybenzoyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-Butylphenyl 4-(4-hexyloxybenzoyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of liquid crystals for display technologies and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of 4-Butylphenyl 4-(4-hexyloxybenzoyloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group in the compound can undergo hydrolysis, releasing the active components that exert biological effects. The aromatic rings in the compound may also interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-Butylphenyl 4-(4-methoxybenzoyloxy)benzoate
- 4-Butylphenyl 4-(4-ethoxybenzoyloxy)benzoate
- 4-Butylphenyl 4-(4-propoxybenzoyloxy)benzoate
Uniqueness
4-Butylphenyl 4-(4-hexyloxybenzoyloxy)benzoate is unique due to its hexyloxy substituent, which imparts distinct physical and chemical properties. This substituent enhances the compound’s solubility in organic solvents and its ability to form liquid crystalline phases, making it particularly valuable in the development of advanced materials for electronic and optical applications.
Properties
CAS No. |
72928-56-4 |
|---|---|
Molecular Formula |
C30H34O5 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
[4-(4-butylphenoxy)carbonylphenyl] 4-hexoxybenzoate |
InChI |
InChI=1S/C30H34O5/c1-3-5-7-8-22-33-26-18-12-24(13-19-26)29(31)35-28-20-14-25(15-21-28)30(32)34-27-16-10-23(11-17-27)9-6-4-2/h10-21H,3-9,22H2,1-2H3 |
InChI Key |
DVZYCDSTDIGEFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


